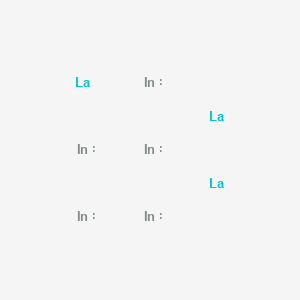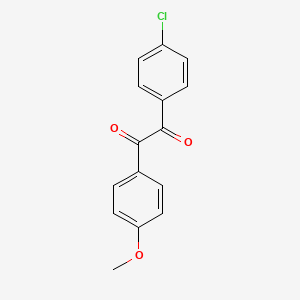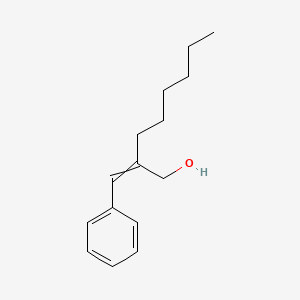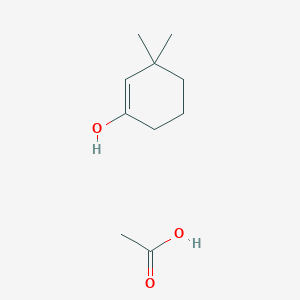
Indium--lanthanum (5/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium–lanthanum (5/3) is a compound formed by the combination of indium and lanthanum in a 5:3 ratio. This compound is part of the broader category of rare earth alloys, which are known for their unique properties and applications in various fields. Lanthanum, a member of the lanthanide series, is known for its high reactivity and ability to form stable compounds with various elements, including indium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of indium–lanthanum (5/3) can be achieved through several methods, including the citric acid-nitrate sol-gel method. This method involves the preparation of a stable aqueous solution, followed by polyesterification to form a solid polymeric resin. The resin is then decomposed to form an amorphous oxide, which is subsequently crystallized to obtain the desired compound .
Industrial Production Methods: In industrial settings, the compound can be produced using high-temperature synthesis methods. The elements are combined in a controlled environment, often involving the use of inert atmospheres to prevent oxidation. The mixture is then heated to high temperatures to facilitate the formation of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Indium–lanthanum (5/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. Lanthanum, in particular, reacts readily with oxygen to form lanthanum oxide (La₂O₃) and with halogens to form lanthanum halides .
Common Reagents and Conditions:
Oxidation: Reacts with oxygen at elevated temperatures to form oxides.
Reduction: Can be reduced using hydrogen or other reducing agents.
Substitution: Reacts with halogens to form halides.
Major Products:
Oxides: Lanthanum oxide (La₂O₃)
Halides: Lanthanum fluoride (LaF₃), lanthanum chloride (LaCl₃)
Aplicaciones Científicas De Investigación
Indium–lanthanum (5/3) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Medicine: Investigated for use in medical imaging and as a component in certain medical devices.
Industry: Used in the production of advanced materials, including high-performance alloys and ceramics
Mecanismo De Acción
The mechanism of action of indium–lanthanum (5/3) involves its ability to form stable complexes with various molecules. Lanthanum ions can bind to phosphate groups, forming insoluble complexes that prevent the absorption of phosphate in biological systems . This property is particularly useful in medical applications, such as the treatment of hyperphosphatemia.
Comparación Con Compuestos Similares
- Lanthanum oxide (La₂O₃)
- Lanthanum fluoride (LaF₃)
- Lanthanum chloride (LaCl₃)
Comparison: Indium–lanthanum (5/3) is unique due to its specific ratio of indium to lanthanum, which imparts distinct electronic and structural properties. Compared to other lanthanum compounds, indium–lanthanum (5/3) offers enhanced stability and reactivity, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
54652-80-1 |
|---|---|
Fórmula molecular |
In5La3 |
Peso molecular |
990.81 g/mol |
InChI |
InChI=1S/5In.3La |
Clave InChI |
YVZXFTJCRQYKII-UHFFFAOYSA-N |
SMILES canónico |
[In].[In].[In].[In].[In].[La].[La].[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)


![3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine](/img/structure/B14636869.png)


![1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14636898.png)

![(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14636903.png)



![1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14636920.png)
![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
